(3S)-3-Amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanenitrile
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Overview
Description
(3S)-3-Amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanenitrile is a complex organic compound characterized by the presence of an amino group, a chloro-substituted phenyl ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanenitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)benzaldehyde with an appropriate amine under controlled conditions to form the corresponding imine. This imine is then reduced to yield the desired amino compound. The nitrile group can be introduced through a subsequent reaction with a suitable cyanating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3S)-3-Amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanenitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloro and trifluoromethyl groups can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1,2,3-triazoles: These compounds share the amino group and are known for their biological activity.
2,4,6-Tri-substituted-1,3,5-Triazines: These compounds have similar structural features and are used in various applications.
1,2,4-Triazole-containing scaffolds: These compounds are important in drug discovery and have similar functional groups.
Uniqueness
(3S)-3-Amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanenitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C10H8ClF3N2 |
---|---|
Molecular Weight |
248.63 g/mol |
IUPAC Name |
(3S)-3-amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanenitrile |
InChI |
InChI=1S/C10H8ClF3N2/c11-8-2-1-6(10(12,13)14)5-7(8)9(16)3-4-15/h1-2,5,9H,3,16H2/t9-/m0/s1 |
InChI Key |
SDARPCQBQJCNGB-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C(F)(F)F)[C@H](CC#N)N)Cl |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(CC#N)N)Cl |
Origin of Product |
United States |
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